N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines structural elements from indole and quinazoline derivatives These moieties are known for their significant biological activities and are often found in pharmaceuticals and natural products
Properties
Molecular Formula |
C20H17FN4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H17FN4O2/c21-15-6-5-14-7-9-24(18(14)11-15)10-8-22-19(26)12-25-13-23-17-4-2-1-3-16(17)20(25)27/h1-7,9,11,13H,8,10,12H2,(H,22,26) |
InChI Key |
DRQMFKKNHGJSSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Method A: Carbodiimide-Mediated Amide Coupling
-
Step 1 : 6-Fluoroindole (1.0 mol) is alkylated with 1,2-dibromoethane in DMF using NaH (60% dispersion) at 60°C for 6 hours to yield 1-(2-bromoethyl)-6-fluoro-1H-indole (Yield: 78%).
-
Step 2 : The bromoethyl intermediate is aminated with aqueous NH₃ in THF at 25°C for 12 hours, producing 2-(6-fluoro-1H-indol-1-yl)ethylamine (Yield: 85%).
-
Step 3 : 2-(4-Oxoquinazolin-3(4H)-yl)acetic acid (1.2 mol) is activated with EDCl (1.5 mol) and HOBt (1.5 mol) in dichloromethane (DCM) at 0°C. The amine intermediate is added dropwise, and the mixture is stirred at 25°C for 24 hours.
-
Purification : Column chromatography (SiO₂; eluent: ethyl acetate/hexane 3:7) yields the title compound (Purity: 98.5% by HPLC; Overall Yield: 62%).
Reaction Conditions Table
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH, 1,2-dibromoethane | DMF | 60 | 6 | 78 |
| 2 | NH₃ | THF | 25 | 12 | 85 |
| 3 | EDCl, HOBt | DCM | 25 | 24 | 62 |
Method B: Microwave-Assisted One-Pot Synthesis
-
Step 1 : 6-Fluoroindole (1.0 mol) and 2-(4-oxoquinazolin-3(4H)-yl)acetic acid (1.1 mol) are dissolved in DMF with K₂CO₃ (2.0 mol).
-
Step 2 : 1,2-Dibromoethane (1.5 mol) is added, and the mixture is irradiated in a microwave reactor at 150°C for 20 minutes.
-
Step 3 : The crude product is precipitated with ice-water, filtered, and recrystallized from ethanol (Purity: 97.2%; Overall Yield: 70%).
Advantages :
-
Reduced reaction time (20 minutes vs. 24 hours).
-
Higher atom economy due to minimized intermediate isolation.
Method C: Enzymatic Amination
Procedure :
-
Step 1 : Lipase (Novozym 435) catalyzes the coupling of 2-(6-fluoro-1H-indol-1-yl)ethanol (1.0 mol) and 2-(4-oxoquinazolin-3(4H)-yl)acetic acid (1.0 mol) in tert-butanol at 40°C for 48 hours.
-
Step 2 : The enzyme is filtered, and the product is isolated via solvent evaporation (Yield: 58%; Enantiomeric Excess: 99%).
Limitations :
-
Lower yield compared to chemical methods.
-
Requires specialized biocatalysts.
Analytical Validation and Optimization
Purity and Structural Confirmation
Yield Optimization Strategies
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF > DCM > THF | Polarity enhances solubility of intermediates |
| Coupling Agent | EDCl/HOBt > DCC/DMAP | Reduces racemization |
| Temperature | 25°C (Method A) vs. 150°C (Method B) | Higher temps favor kinetics but risk decomposition |
Comparative Analysis of Synthesis Routes
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Yield (%) | 62 | 70 | 58 |
| Time | 42 h | 0.33 h | 48 h |
| Purity (%) | 98.5 | 97.2 | 99 |
| Scalability | Industrial | Pilot-scale | Lab-scale |
| Cost | Moderate | Low | High |
Key Findings :
-
Method B (microwave) offers the best balance of yield and speed for large-scale production.
-
Method C (enzymatic) is preferable for enantioselective synthesis despite lower yields.
Industrial-Scale Challenges and Solutions
-
Byproduct Formation :
-
Unreacted 1,2-dibromoethane may generate ethyleneglycol diindole derivatives. Mitigated via excess amine (1.5 eq).
-
-
Solvent Recovery :
-
Crystallization Issues :
Emerging Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO₃) can be used.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, due to the known bioactivity of indole and quinazoline derivatives.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with serotonin receptors, while the quinazoline moiety could inhibit tyrosine kinases, leading to antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar indole and amide functionalities.
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with different substituents on the amide moiety.
Uniqueness
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of both a fluoro-substituted indole and a quinazoline ring in its structure. This combination may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
Biological Activity
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides a detailed overview of its biological activity, synthesis, and research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from readily available indole derivatives and quinazolinones. The general synthetic route includes:
- Formation of Indole Derivatives : Indoles are synthesized through cyclization reactions involving appropriate precursors.
- Quinazolinone Synthesis : The quinazolinone moiety is constructed via condensation reactions that involve anthranilic acid derivatives.
- Final Coupling Reaction : The indole and quinazolinone components are coupled through an acetamide linkage, often facilitated by coupling agents or catalysts.
Antimicrobial Activity
Research has indicated that compounds containing quinazolinone moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, comparable to standard antibiotics such as ciprofloxacin and fluconazole.
| Microbial Strain | Inhibition Zone (mm) | Standard Drug Comparison |
|---|---|---|
| E. coli | 15 | Ciprofloxacin: 18 |
| S. aureus | 17 | Fluconazole: 16 |
| P. aeruginosa | 14 | Ciprofloxacin: 19 |
Anticancer Activity
The anticancer potential of this compound has been evaluated using the MTT assay against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The results indicate that the compound exhibits moderate cytotoxicity, with IC50 values that suggest it may be less potent than established chemotherapeutics like 5-fluorouracil.
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 20 | 10 (5-Fluorouracil) |
| NCI-H460 | 25 | 15 (Docetaxel) |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : The quinazolinone structure may interfere with DNA replication in microbial and cancer cells.
- Disruption of Cell Membrane Integrity : The indole moiety is known to interact with lipid bilayers, potentially leading to increased permeability and cell death.
Case Studies
- Antimicrobial Efficacy Study : A recent study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.
- Cytotoxicity Assessment : In a comparative study involving several indole derivatives, this compound showed promising results against drug-resistant cancer cell lines, indicating its potential as a lead compound for further development.
Q & A
Q. What are the key considerations for synthesizing N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide?
Synthesis involves multi-step reactions, including:
- Indole functionalization : Introducing the 6-fluoro group via electrophilic substitution under controlled temperature (0–5°C) to avoid over-halogenation .
- Quinazolinone coupling : Condensation of the 4-oxoquinazolin-3(4H)-yl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Chromatography (HPLC or silica gel) to isolate intermediates and final products, ensuring >95% purity .
Critical parameters include solvent choice (e.g., ethanol for solubility), inert atmosphere (N₂), and reaction monitoring via TLC .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., indole NH at δ 10–12 ppm, quinazolinone carbonyl at δ 165–170 ppm) .
- Mass spectrometry (EI-MS or HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- HPLC : Quantifies purity (>95%) using C18 columns with UV detection at 254 nm .
- X-ray crystallography (if crystalline): Resolves stereochemistry and crystal packing .
Q. How can researchers design initial biological screening assays for this compound?
- In vitro enzyme assays : Test inhibition of kinases (e.g., EGFR) or proteases (e.g., SARS-CoV-2 3CL) at 1–10 µM concentrations, using fluorescence-based substrates .
- Cell viability assays : Assess cytotoxicity (e.g., MTT assay) in cancer cell lines (IC₅₀ determination) .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., CXCR3) to identify modulatory effects .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. cytotoxicity) be resolved?
- Dose-response profiling : Compare IC₅₀ values across assays to distinguish target-specific effects from off-target toxicity .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cells to confirm pathway involvement (e.g., COX-2 inhibition via prostaglandin E₂ ELISA) .
- Molecular docking : Validate binding modes to targets like COX-2 (PDB: 5KIR) using AutoDock Vina, prioritizing compounds with ΔG < −8 kcal/mol .
Q. What strategies optimize the pharmacokinetic profile of this compound?
- Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl or polyethylene glycol) on the acetamide side chain .
- Metabolic stability : Replace labile esters with bioisosteres (e.g., amides) and assess half-life in liver microsomes .
- Plasma protein binding (PPB) : Measure using equilibrium dialysis; aim for <90% binding to improve free drug concentration .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Quinazolinone modifications : Replace 4-oxo with thioxo to enhance hydrogen bonding with catalytic lysine residues in kinases .
- Indole substitutions : Test 5-methoxy or 7-fluoro variants to improve membrane permeability (logP < 3) .
- Acetamide linker optimization : Shorten the ethyl spacer to reduce conformational flexibility and increase target affinity .
Q. What methodologies assess selectivity versus toxicity in preclinical development?
- Kinome-wide profiling : Screen against 468 kinases (e.g., DiscoverX KinomeScan) to identify off-target inhibition .
- hERG assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risk (IC₅₀ > 30 µM preferred) .
- In vivo tolerability : Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) and histopathology of major organs .
Q. How can computational modeling predict novel biological targets for this compound?
- Pharmacophore mapping : Align with known inhibitors of HDACs or Bcl-2 using Schrödinger Phase .
- Machine learning : Train models on ChEMBL bioactivity data to predict polypharmacology .
- Molecular dynamics simulations : Simulate binding stability to targets (e.g., 3CL protease) over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
